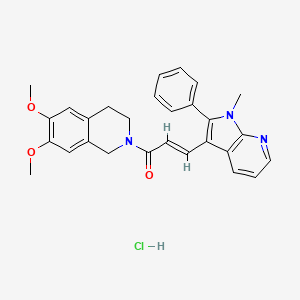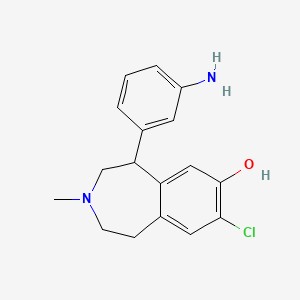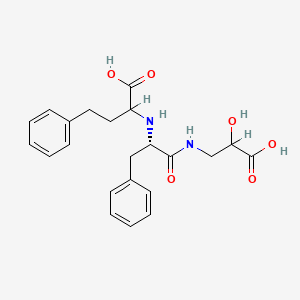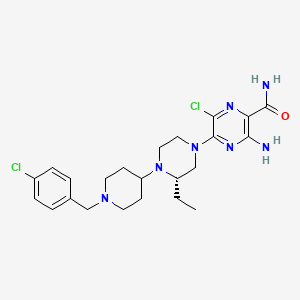
SIS3
Descripción general
Descripción
SIS3, también conocido como (E)-SIS3, es un compuesto de pirrolopiridina que actúa como un inhibidor selectivo de Smad3. Smad3 es una proteína de señalización intracelular crítica involucrada en la vía de transformación del factor de crecimiento beta (TGF-β). Al inhibir la fosforilación de Smad3, this compound modula las respuestas celulares a TGF-β1, afectando procesos como la diferenciación celular y la fibrosis .
Aplicaciones Científicas De Investigación
SIS3 encuentra aplicaciones en diversas disciplinas científicas:
Química: Los investigadores estudian this compound para comprender su mecanismo de acción y explorar su potencial como compuesto principal para el desarrollo de fármacos.
Biología: this compound ayuda a dilucidar las vías de señalización de TGF-β y su impacto en los procesos celulares.
Medicina: Las investigaciones se centran en el potencial terapéutico de this compound, especialmente en enfermedades fibróticas y cáncer.
Industria: Aunque no se usa ampliamente en la industria, las ideas de this compound contribuyen a los esfuerzos de descubrimiento de fármacos.
Mecanismo De Acción
SIS3 inhibe selectivamente la fosforilación de Smad3, interrumpiendo la señalización de TGF-β aguas abajo. Al hacerlo, modula la expresión genética, la diferenciación celular y la fibrosis. Los objetivos moleculares y las vías exactas involucrados aún están bajo investigación activa.
Safety and Hazards
Direcciones Futuras
Sis3 HCl has been shown to have potential therapeutic applications. For example, it has been found to significantly promote osteoblast viability and differentiation via the TGF-β/Smad signaling pathway, thereby promoting bone formation and preventing osteoporosis . This suggests that this compound HCl may serve as a promising treatment for chronic obstructive sialadenitis .
Análisis Bioquímico
Biochemical Properties
SIS3 hydrochloride selectively inhibits the phosphorylation of Smad3 induced by Transforming Growth Factor-beta 1 (TGF-beta 1) and ALK5 . It does not affect the phosphorylation of Smad2, p38, MAPK, ERK, or PI 3-kinase signaling . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride plays a significant role in various biochemical reactions.
Cellular Effects
This compound hydrochloride has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to inhibit the TGF-beta 1 effect on type I procollagen expression at the transcriptional levels via the Smad3-binding site . In addition, it has been observed to reverse the expression of certain molecules stimulated by lipopolysaccharide (LPS) in a rat model, alleviating symptoms including lung injury and pulmonary edema .
Molecular Mechanism
The molecular mechanism of this compound hydrochloride involves its interaction with Smad3. It attenuates the TGF-beta 1-induced phosphorylation of Smad3 and interaction of Smad3 with Smad4 . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride allows it to exert its effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound hydrochloride have been observed to change over time. For example, in a study involving a rat model of acute respiratory distress syndrome, this compound hydrochloride was found to partially inhibit the phosphorylation of Smad3 and alleviate symptoms over time .
Dosage Effects in Animal Models
The effects of this compound hydrochloride have been studied in animal models at different dosages. In a study involving a rat model of osteoarthritis, this compound hydrochloride was injected intra-articularly at different time points after surgery, and it was found that the expression of certain proteins was downregulated to varying degrees at different time points, with the most significant decrease observed at the early stage .
Metabolic Pathways
This compound hydrochloride is involved in several metabolic pathways. It has been found to be highly involved in energy metabolism pathways, especially in lipid metabolism .
Subcellular Localization
A study on a different protein named Sis1 showed that its localization controls the heat shock response activation in yeast . Although this protein is different from this compound hydrochloride, it provides some insight into how the subcellular localization of molecules can influence their activity or function.
Métodos De Preparación
Rutas sintéticas:: La ruta sintética para SIS3 involucra reacciones químicas para ensamblar su núcleo de pirrolopiridina. Si bien los detalles específicos pueden variar, la síntesis generalmente incluye pasos como ciclización, modificaciones de grupos funcionales y purificación.
Condiciones de reacción:: Las condiciones de reacción exactas dependen de la estrategia sintética específica empleada por los investigadores. el objetivo general es lograr alta pureza y rendimiento de this compound.
Producción industrial:: this compound se sintetiza principalmente en laboratorios de investigación en lugar de entornos industriales. Su producción sigue siendo limitada debido a sus aplicaciones especializadas.
Análisis De Reacciones Químicas
Tipos de reacciones:: SIS3 no se somete a transformaciones químicas extensas. interactúa con las vías de señalización celular, afectando la expresión genética y el comportamiento celular.
Reactivos y condiciones comunes:: this compound es estable en condiciones de laboratorio estándar. Los investigadores generalmente lo manejan en solventes orgánicos como el dimetilsulfóxido (DMSO).
Productos principales:: El propio this compound es el producto principal de su síntesis. Sus efectos biológicos resultan de su interacción con Smad3 y los eventos de señalización posteriores.
Comparación Con Compuestos Similares
SIS3 se destaca por su especificidad para Smad3. Los compuestos similares incluyen otros inhibidores de la vía TGF-β, como SB431542 y LY364947. Las propiedades únicas de this compound lo convierten en una herramienta valiosa para los investigadores que estudian la señalización de TGF-β .
Propiedades
IUPAC Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIEBFIMCSCBB-CALJPSDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)
![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)


![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)
